

# Dihydroartemisinin: A Comparative Meta-Analysis of Clinical Trial Data

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## Compound of Interest

Compound Name: Dihydroartemisinin

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This guide provides a comprehensive comparison of **Dihydroartemisinin** (DHA), primarily as part of the combination therapy **Dihydroartemisinin-Piperaquine** (DHA-PQP), against other therapeutic alternatives based on meta-analyses of clinical trial data. The focus is on its application in the treatment of malaria and its potential as an anticancer agent.

## Dihydroartemisinin in the Treatment of Malaria

DHA is a potent and rapidly acting antimalarial drug. It is the active metabolite of all artemisinin derivatives and is most commonly used in combination with a longer-acting partner drug to prevent recrudescence. The most widely used combination is DHA-PQP.

## Comparison with Artemether-Lumefantrine (AL) for Uncomplicated Plasmodium falciparum Malaria in Children

A systematic review and meta-analysis of 25 randomized controlled trials involving 13,198 children in Africa provided high-quality evidence on the comparative efficacy of DHA-PQP and Artemether-Lumefantrine (AL) for the treatment of uncomplicated *P. falciparum* malaria.[1][2][3]

Efficacy Data:

Outcome	Comparison	No. of Participants (Studies)	Risk Ratio (RR) [95% CI]	Quality of Evidence
PCR-Unadjusted Treatment Failure (Day 28)	DHA-PQP vs. AL	1,302 (4)	0.14 [0.08–0.26]	High
PCR-Adjusted Treatment Failure (Day 28)	DHA-PQP vs. AL	8,508 (16)	0.45 [0.29–0.68]	High
PCR-Adjusted Treatment Failure (Day 42)	DHA-PQP vs. AL	5,959 (17)	0.60 [0.47–0.78]	High

The data indicates that DHA-PQP is more effective than AL in preventing new infections and recrudescence at both day 28 and day 42.[\[1\]](#)[\[2\]](#) While the efficacy for both treatments was high ( $\geq 95\%$ ) at day 28, DHA-PQP showed a statistically significant advantage.[\[1\]](#)[\[2\]](#)

#### Safety and Tolerability Data:

A meta-analysis of 18 studies with 10,498 participants compared the safety profiles of DHA-PQP and AL in African children.[\[4\]](#)[\[5\]](#)

Adverse Event	Comparison	No. of Participants (Studies)	Risk Ratio (RR) [95% CI]	Quality of Evidence
Early Vomiting	DHA-PQP vs. AL	7,796 (10)	2.26 [1.46–3.50]	High
Cough	DHA-PQP vs. AL	8,013 (13)	1.06 [1.01–1.11]	High
Diarrhoea	DHA-PQP vs. AL	6,841 (11)	1.16 [1.03–1.31]	High

While both drugs are generally well-tolerated, the meta-analysis found that early vomiting, cough, and diarrhea were significantly more frequent in patients treated with DHA-PQP compared to AL.[\[4\]](#)[\[5\]](#)

## Comparison with Chloroquine (CQ) for Plasmodium vivax Malaria

The emergence of chloroquine-resistant *P. vivax* has necessitated alternative treatments. A meta-analysis of individual patient data from 19 studies (2,017 patients) compared the efficacy of DHA-PQP with AL for *P. vivax* recurrence.[6] Additionally, a randomized controlled trial in Afghanistan with 536 patients directly compared DHA-PQP with chloroquine.[7]

Efficacy Data:

Outcome	Comparison	No. of Patients	Hazard Ratio (HR) / Recurrence Rate
Recurrence at Day 42	DHA-PQP vs. AL	812 (DHA-PQP), 384 (AL)	AHR: 12.63 [6.40–24.92] (higher risk with AL)
Recurrence at Day 56	DHA-PQP vs. CQ	536	2.8% (DHA-PQP) vs. 8.9% (CQ)

DHA-PQP demonstrates superior efficacy in preventing *P. vivax* recurrence compared to both AL and chloroquine.[6][7] The longer post-treatment prophylactic effect of piperaquine is a key factor in this advantage.

## Comparison with Sulfadoxine-Pyrimethamine (SP) for Intermittent Preventive Treatment in Pregnancy (IPTp)

In regions with high resistance to SP, DHA-PQP has been evaluated as an alternative for IPTp. A meta-analysis of individual participant data from six trials in Africa, including 6,646 pregnancies, compared the two regimens.[8][9][10][11]

Maternal and Placental Outcomes:

Outcome	Comparison	Risk Reduction with DHA-PQP [95% CI]
Incidence of Clinical Malaria	DHA-PQP vs. SP	69% [45%–82%]
Placental Parasitaemia	DHA-PQP vs. SP	62% [37%–77%]
Moderate Maternal Anaemia	DHA-PQP vs. SP	17% [0%–31%]

DHA-PQP is significantly more effective than SP in preventing clinical malaria, placental parasitaemia, and moderate maternal anaemia in pregnant women.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Birth and Infant Outcomes:

Outcome	Comparison	Finding
Mean Newborn Birthweight	SP vs. DHA-PQP	50g higher with SP [13–88]
Small-for-Gestational-Age Risk	SP vs. DHA-PQP	15% lower with SP [3%–24%]
Infant Stunting (by 2 months, multigravidae)	SP vs. DHA-PQP	20% lower with SP [8%–30%]
Infant Underweight (by 2 months, multigravidae)	SP vs. DHA-PQP	35% lower with SP [17%–49%]

Despite its superior antimalarial efficacy, IPTp with DHA-PQP did not lead to improved birth outcomes compared to SP.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) In fact, SP was associated with a higher mean birthweight and a lower risk of small-for-gestational-age infants.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Dihydroartemisinin in the Treatment of Cancer

The anticancer potential of DHA is an active area of preclinical research. DHA has been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of proliferation, and anti-angiogenesis. However, it is crucial to note that there are currently no published meta-analyses of randomized controlled clinical trials for DHA in cancer treatment. The available data is largely from in vitro and in vivo studies, with a limited number of early-phase clinical trials.

## Preclinical Evidence and Mechanism of Action

Preclinical studies have demonstrated that DHA can induce cell cycle arrest and apoptosis in various cancer cell lines, including colorectal carcinoma.[13][14] The anticancer activity of DHA is often linked to the induction of iron-dependent endoplasmic reticulum stress.[13]

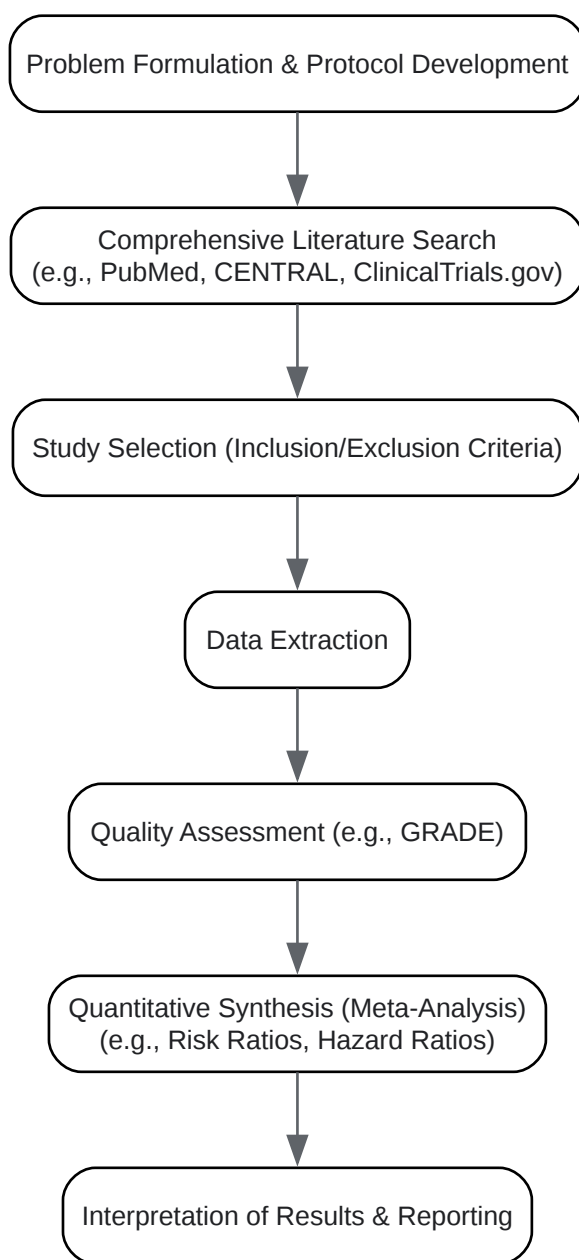
## Clinical Trial Landscape

A search of clinical trial registries reveals a limited number of studies investigating DHA or its derivatives for cancer treatment. For instance, a Phase II clinical study (NCT07095478) is evaluating the safety and efficacy of oral artesunate (a derivative of artemisinin) for pre-cervical cancer (CIN2/3).[15] Another registered trial in China (ChiCTR2100041652) is investigating DHA combined with chemoradiotherapy for locally advanced head and neck squamous cell carcinoma.[16] These trials are crucial for establishing the clinical safety and efficacy of artemisinin derivatives in oncology.

## Experimental Protocols

The methodologies for the meta-analyses cited in this guide followed established systematic review protocols.

General Meta-Analysis Workflow:



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**Caption:** General workflow for conducting a systematic review and meta-analysis.

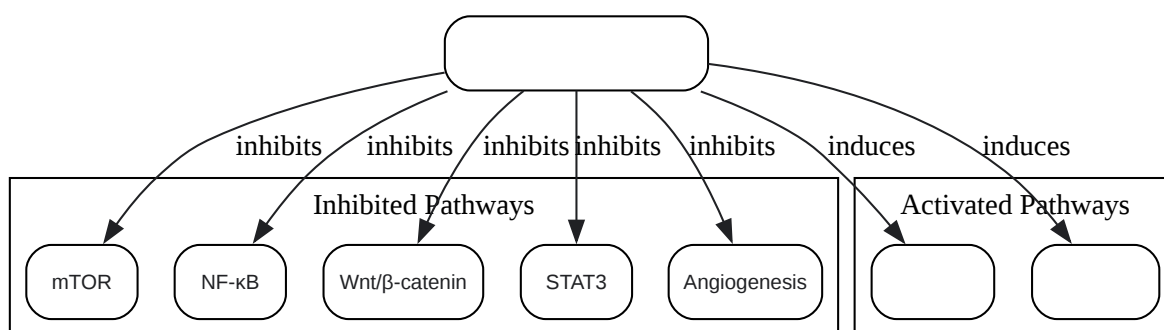
For the individual clinical trials included in these meta-analyses, the protocols typically involved:

- Study Design: Randomized controlled trials.
- Participants: Patients with confirmed uncomplicated malaria or pregnant women in malaria-endemic regions.

- Interventions: Administration of DHA-PQP or the comparator drug (AL, CQ, or SP) according to specific dosing regimens.
- Follow-up: Monitoring of patients for a defined period (e.g., 28, 42, or 56 days) for clinical and parasitological outcomes.
- Endpoints: Primary endpoints often included PCR-corrected treatment failure rates, incidence of clinical malaria, or adverse birth outcomes. Secondary endpoints included parasite and fever clearance times, and the incidence of adverse events.

## Signaling Pathways Modulated by Dihydroartemisinin in Cancer

Preclinical research has identified several key signaling pathways that are modulated by DHA in cancer cells. These are critical for its observed anti-proliferative and pro-apoptotic effects.



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**Caption:** Key signaling pathways modulated by **Dihydroartemisinin** in cancer cells.

## Summary and Future Directions

**Malaria:** The meta-analysis data strongly supports the use of DHA-PQP as a highly effective treatment for both *P. falciparum* and *P. vivax* malaria, often demonstrating superiority over older antimalarials like chloroquine and even other artemisinin-based combination therapies such as artemether-lumefantrine in preventing recurrences. For IPTp, while DHA-PQP offers superior

antimalarial protection, its impact on birth outcomes requires further investigation, suggesting that the benefits of SP may extend beyond its antimalarial activity.

Cancer: The potential of DHA as an anticancer agent is promising, supported by a growing body of preclinical evidence. However, the lack of robust clinical trial data, particularly from late-phase studies and meta-analyses, means that its role in cancer therapy is yet to be established. The ongoing clinical trials will be critical in determining the safety and efficacy of DHA and its derivatives in various cancer types. Further research is warranted to translate the preclinical findings into clinical applications.

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## References

- 1. malariaworld.org [malariaworld.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of dihydroartemisinin-piperaquine versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria among children in Africa: a systematic review and meta-analysis of randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. researchgate.net [researchgate.net]
- 6. The efficacy of dihydroartemisinin-piperaquine and artemether-lumefantrine with and without primaquine on Plasmodium vivax recurrence: A systematic review and individual patient data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroartemisinin-piperaquine versus chloroquine to treat vivax malaria in Afghanistan: an open randomized, non-inferiority, trial | PVIVAX [vivaxmalaria.org]
- 8. Dihydroartemisinin-piperaquine versus sulfadoxine-pyrimethamine for intermittent preventive treatment of malaria in pregnancy: a systematic review and individual participant data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



- 10. Dihydroartemisinin-piperaquine versus sulfadoxine-pyrimethamine for intermittent preventive treatment of malaria in pregnancy: a systematic review and individual participant data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. Dihydroartemisinin–piperaquine plus sulfadoxine–pyrimethamine versus either drug alone for intermittent preventive treatment of malaria in pregnancy: A double-blind, randomized, controlled phase 3 trial from Uganda | PLOS Medicine [journals.plos.org]
- 13. The anti-cancer activity of dihydroartemisinin is associated with induction of iron-dependent endoplasmic reticulum stress in colorectal carcinoma HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydroartemisinin Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
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